An In-depth Technical Guide to the Chemical Properties and Structure of o-Isobutyltoluene
An In-depth Technical Guide to the Chemical Properties and Structure of o-Isobutyltoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Isobutyltoluene, systematically known as 1-isobutyl-2-methylbenzene, is an aromatic hydrocarbon of interest in various fields of chemical synthesis and material science. Its molecular structure, characterized by a benzene ring substituted with a methyl and an isobutyl group in an ortho arrangement, imparts specific chemical and physical properties that are critical for its application and further functionalization. This document provides a comprehensive overview of the chemical properties, structure, and standard experimental protocols for the synthesis and characterization of o-isobutyltoluene.
Chemical Properties and Structure
The structural and physical properties of o-isobutyltoluene are summarized in the table below. The molecule consists of a disubstituted benzene ring, which is fundamental to its reactivity, typically undergoing electrophilic aromatic substitution. The presence of two alkyl groups, one being a branched isobutyl group, influences its steric hindrance and electronic effects during chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆ | [1][2] |
| Molecular Weight | 148.24 g/mol | [2][3] |
| IUPAC Name | 1-Isobutyl-2-methylbenzene | |
| Synonyms | o-Isobutyltoluene, 2-Isobutyltoluene | [2] |
| CAS Number | 36301-29-8 | [2] |
| Appearance | Colorless liquid (expected) | |
| Density | ~0.85 g/mL at 20°C (estimated) | |
| Melting Point | -73 °C | [1] |
| Boiling Point | 196 °C | |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents such as ethanol, ether, and chloroform. |
Molecular Structure
The chemical structure of o-isobutyltoluene is depicted below. The ortho-positioning of the methyl and isobutyl groups on the benzene ring is a key feature that dictates its chemical behavior.
Caption: 2D chemical structure of o-isobutyltoluene.
Experimental Protocols
Synthesis of o-Isobutyltoluene via Friedel-Crafts Alkylation
A common method for the synthesis of alkylated benzenes is the Friedel-Crafts alkylation.[4][5] Below is a representative protocol for the synthesis of o-isobutyltoluene.
Materials:
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Toluene
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Isobutyl bromide (or isobutyl chloride)
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (anhydrous)
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate
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Round-bottom flask, dropping funnel, condenser, magnetic stirrer, separatory funnel, and distillation apparatus.
Procedure:
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Set up a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.
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To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
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Add toluene (1.0 eq) to the dropping funnel and add it dropwise to the stirred suspension.
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After the addition of toluene, add isobutyl bromide (1.0 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain o-isobutyltoluene.
Characterization Protocols
¹H NMR Spectroscopy:
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Solvent: Chloroform-d (CDCl₃)
-
Instrument: 400 MHz NMR Spectrometer
-
Procedure: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of CDCl₃. Transfer the solution to an NMR tube.
-
Expected Chemical Shifts (δ, ppm):
-
~7.1-7.2 (m, 4H, Ar-H)
-
~2.5 (d, 2H, Ar-CH₂-CH)
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~2.3 (s, 3H, Ar-CH₃)
-
~1.9 (m, 1H, -CH(CH₃)₂)
-
~0.9 (d, 6H, -CH(CH₃)₂)
-
¹³C NMR Spectroscopy:
-
Solvent: Chloroform-d (CDCl₃)
-
Instrument: 100 MHz NMR Spectrometer
-
Procedure: Use the same sample prepared for ¹H NMR.
-
Expected Chemical Shifts (δ, ppm):
-
~138-140 (quaternary Ar-C)
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~135-137 (quaternary Ar-C)
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~128-130 (Ar-CH)
-
~125-127 (Ar-CH)
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~43-45 (Ar-CH₂)
-
~30-32 (-CH(CH₃)₂)
-
~22-24 (-CH(CH₃)₂)
-
~19-21 (Ar-CH₃)
-
-
Instrument: FT-IR Spectrometer with an ATR accessory.
-
Procedure: Place a drop of the neat liquid sample directly on the ATR crystal. Record the spectrum from 4000 to 400 cm⁻¹.
-
Expected Characteristic Peaks (cm⁻¹):
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3100-3000: Aromatic C-H stretch
-
2960-2850: Aliphatic C-H stretch (from methyl and isobutyl groups)
-
1600-1450: Aromatic C=C ring stretching
-
~750: Ortho-disubstituted benzene ring C-H out-of-plane bending
-
-
Gas Chromatograph (GC) Parameters: [6][7]
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
-
Mass Spectrometer (MS) Parameters:
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Procedure: Dilute a small amount of the sample in a suitable solvent (e.g., dichloromethane or hexane) and inject 1 µL into the GC-MS system.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of o-isobutyltoluene.
Caption: General workflow for o-isobutyltoluene synthesis and characterization.
